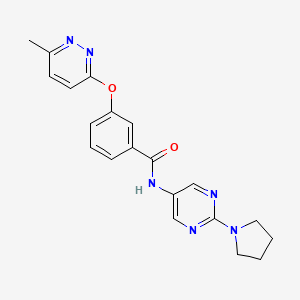

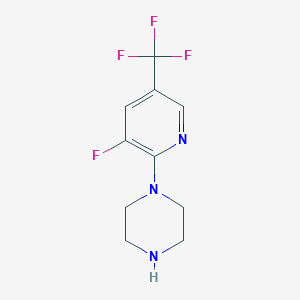

![molecular formula C18H16F2N2O5 B2740198 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide CAS No. 1396774-00-7](/img/structure/B2740198.png)

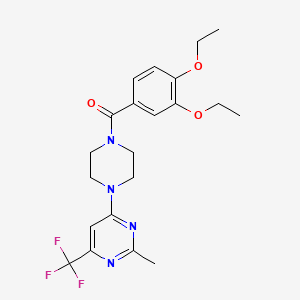

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that includes a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized using various methods. For instance, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another example is the synthesis of (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide by the Schiff base method .科学的研究の応用

Development of Novel Fluorescence Probes

A study by Setsukinai et al. (2003) highlighted the synthesis of novel fluorescence probes for detecting highly reactive oxygen species (hROS), including hydroxyl radicals (⋅OH) and reactive intermediates of peroxidase. These probes can differentiate hROS from other reactive oxygen species (ROS), offering tools for studying the roles of hROS in biological and chemical applications. The study does not directly mention N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(3,4-difluorophenyl)oxalamide but focuses on related compounds and methodologies that could be applicable for its analysis and use in scientific research (Setsukinai et al., 2003).

Novel Synthetic Approaches

The work by Mamedov et al. (2016) introduced a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, indicating methodologies that could potentially be adapted for the synthesis of complex oxalamides like this compound. This approach underscores the versatility and potential of oxalamides in chemical synthesis and applications (Mamedov et al., 2016).

Catalytic Systems and Hydroxylation Reactions

Xia et al. (2016) described a copper-catalyzed hydroxylation of (hetero)aryl halides using a catalytic system that could be relevant for modifications or functionalizations of complex molecules like this compound. The study shows the potential for selective and mild condition hydroxylation, which could be crucial for the development of new chemical entities or for the modification of existing compounds (Xia et al., 2016).

将来の方向性

While specific future directions for this compound were not found, similar compounds have shown promise in various areas. For example, 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

特性

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-(3,4-difluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F2N2O5/c1-18(25,10-2-5-14-15(6-10)27-9-26-14)8-21-16(23)17(24)22-11-3-4-12(19)13(20)7-11/h2-7,25H,8-9H2,1H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKDOTQRDLNVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)F)(C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

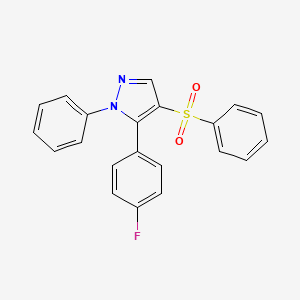

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2740115.png)

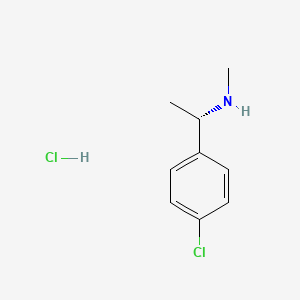

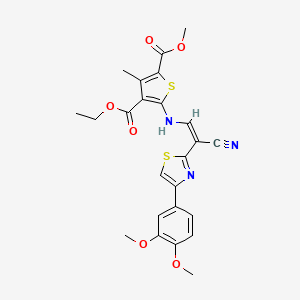

![4-butoxy-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2740116.png)

![8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2740119.png)

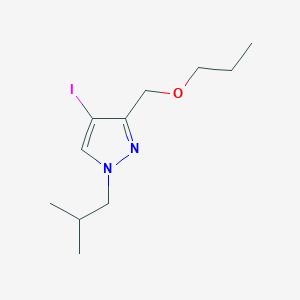

![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)

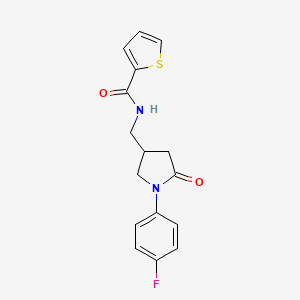

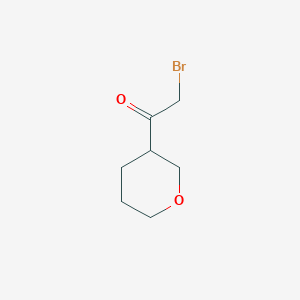

![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)